molecular formula C5H4ClF2NOS B15304758 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol

2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol

Cat. No.: B15304758
M. Wt: 199.61 g/mol
InChI Key: LGNAXEPJNQOWQG-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a chloro group, a thiazole ring, and difluoroethanol moiety. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agentsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial production methods for this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an amino-thiazole derivative.

Scientific Research Applications

2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoroethanol groups contribute to its reactivity and ability to form stable complexes with biological molecules. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological target .

Comparison with Similar Compounds

2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C5H4ClF2NOS

Molecular Weight

199.61 g/mol

IUPAC Name

2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroethanol

InChI

InChI=1S/C5H4ClF2NOS/c6-4-9-3(1-11-4)5(7,8)2-10/h1,10H,2H2

InChI Key

LGNAXEPJNQOWQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)C(CO)(F)F

Origin of Product

United States

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